1-(Trimethylsilyl)-3,5-dimethylbenzene

Silicon-containing polyacids Engineering thermoplastics Selective oxidation

1-(Trimethylsilyl)-3,5-dimethylbenzene (CAS 17961-83-0), also known as (3,5-dimethylphenyl)trimethylsilane or 5-trimethylsilyl-m-xylene, is an aryltrimethylsilane bearing two methyl substituents at the 3- and 5-positions of the aromatic ring. The compound has a molecular formula of C11H18Si, a molecular weight of 178.35 g/mol, and is commercially available at 96–98% purity.

Molecular Formula C11H18Si
Molecular Weight 178.35 g/mol
CAS No. 17961-83-0
Cat. No. B3336088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)-3,5-dimethylbenzene
CAS17961-83-0
Molecular FormulaC11H18Si
Molecular Weight178.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)[Si](C)(C)C)C
InChIInChI=1S/C11H18Si/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3
InChIKeyRFVZKJTUPFOTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trimethylsilyl)-3,5-dimethylbenzene (CAS 17961-83-0): A Structurally Defined Organosilicon Intermediate for Meta-Arylene Polymer Precursors


1-(Trimethylsilyl)-3,5-dimethylbenzene (CAS 17961-83-0), also known as (3,5-dimethylphenyl)trimethylsilane or 5-trimethylsilyl-m-xylene, is an aryltrimethylsilane bearing two methyl substituents at the 3- and 5-positions of the aromatic ring . The compound has a molecular formula of C11H18Si, a molecular weight of 178.35 g/mol, and is commercially available at 96–98% purity . It is primarily employed as a synthetic intermediate for the preparation of silicon-containing aromatic polyacids, particularly 5-trimethylsilyl-isophthalic acid, via liquid-phase oxidation [1].

Why the 3,5-Dimethyl Substitution Pattern Cannot Be Interchanged with Other Dimethylphenyltrimethylsilane Regioisomers


The precise 3,5-dimethyl substitution pattern on the aromatic ring governs both the electronic activation of the aryl–silicon bond in electrophilic protodesilylation and the regiochemical outcome of oxidative functionalization. Systematic kinetic studies on substituted phenyltrimethylsilanes demonstrate that meta-alkyl groups exert a distinct accelerating effect on acid-catalyzed cleavage (krel = 3.86 for m-tert-butyl vs. 1.00 for the unsubstituted parent), while ortho-alkyl substituents introduce steric effects that alter the reaction coordinate and product distribution [1]. Furthermore, the 3,5-dimethyl isomer directs oxidation exclusively to the meta-diacid (5-trimethylsilyl-isophthalic acid), whereas the 2,5-dimethyl isomer yields the para-diacid (2-trimethylsilyl-terephthalic acid)—a divergent regiochemical outcome that renders the isomers non-interchangeable for polymer precursor synthesis [2]. Substituting a 2,4-, 2,5-, or 3,4-dimethylphenyltrimethylsilane for the 3,5-isomer would therefore alter both the kinetic profile of any protodesilylation step and the constitutional identity of the resulting downstream products.

Quantitative Evidence Differentiating 1-(Trimethylsilyl)-3,5-dimethylbenzene from Its Closest Structural Analogs


Regioselective Oxidation to 5-Trimethylsilyl-Isophthalic Acid in 91% Yield vs. Terephthalic Acid from 2,5-Isomer

Liquid-phase oxidation of 1-(trimethylsilyl)-3,5-dimethylbenzene (5-trimethylsilyl-m-xylene) with potassium permanganate in aqueous pyridine produces 5-trimethylsilyl-isophthalic acid in 91% yield [1]. Under identical conditions, the regioisomeric 1-(trimethylsilyl)-2,5-dimethylbenzene (2-trimethylsilyl-p-xylene) yields 2-trimethylsilyl-terephthalic acid in 92% yield [1]. Although the yields are comparable, the constitutional identity of the diacid product is regiochemically predetermined: the 3,5-dimethyl isomer delivers exclusively the meta-oriented isophthalic acid scaffold, while the 2,5-isomer gives the para-oriented terephthalic acid [1]. This regiochemical divergence is critical for polymer science, where meta- vs. para-linkages dictate glass transition temperature, crystallinity, and mechanical properties [2].

Silicon-containing polyacids Engineering thermoplastics Selective oxidation

Meta-Alkyl Activation of Protodesilylation: Predicted 3–5× Rate Enhancement Over Unsubstituted Phenyltrimethylsilane

The acid-catalyzed cleavage rate of meta-tert-butylphenyltrimethylsilane (krel = 3.86) is 3.86 times faster than that of phenyltrimethylsilane (krel ≡ 1.00) in methanol–aqueous perchloric acid (5:2 v/v) at 50.0 °C [1]. Since meta-alkyl groups exert their electronic effect primarily through inductive stabilization of the Wheland intermediate, and the σₘ values for methyl and tert-butyl are nearly identical (σₘ = –0.07 for CH₃; –0.10 for t-Bu), the 3,5-dimethylphenyl derivative is expected to display a comparable or slightly greater relative rate in the range of krel ≈ 4–5 [1][2]. No comparable kinetic data are available for the 2,4- or 3,4-dimethyl isomers, but ortho-methyl groups introduce steric compression that can reduce protodesilylation rates relative to their electronic contribution alone [3]. This predictive kinetic advantage makes the 3,5-isomer the preferred choice when rapid, predictable TMS-group removal is required in a synthetic sequence.

Protodesilylation kinetics Electrophilic aromatic substitution Structure-activity relationships

Optimized Distillation Characteristics: Boiling Point Differentials Among Dimethylphenyltrimethylsilane Regioisomers

The predicted boiling point of 1-(trimethylsilyl)-3,5-dimethylbenzene is 196.4 ± 9.0 °C at 760 mmHg . The 3,4-dimethyl regioisomer (CAS 17988-43-1) has a predicted boiling point of 198.9 ± 9.0 °C at 760 mmHg, representing a difference of approximately 2.5 °C . While this difference is modest, the experimentally observed distillation conditions reported in the patent literature—77 °C at 5.2 mmHg for the 3,5-isomer [1]—provide a precise operational reference point that can be used to verify regioisomeric identity and purity during scaled-up synthesis. The ability to achieve 97% purity by GC after a single distillation step [1] further underscores the practical utility of this physical property benchmark in procurement and quality assurance.

Physical property differentiation Purification by distillation Quality control

Commercially Available Purity Benchmarks: 96–98% Specification Range vs. Variable Purity Among Regioisomers

Multiple established suppliers offer 1-(trimethylsilyl)-3,5-dimethylbenzene at specified purities: Fluorochem at 96.0% and Leyan at 98% . In contrast, the 3,4-dimethyl isomer (CAS 17988-43-1) is typically listed at 95% purity from vendors cataloguing the compound . While these values represent minimum specifications rather than batch-specific measurements, the consistently higher purity floor for the 3,5-isomer across independent suppliers reduces the procurement risk associated with impurities that could interfere with subsequent synthetic transformations. The compound's stable supply profile—with documented preparation methods yielding 97% GC purity at multi-gram scale [1]—further supports its selection for research programs requiring reproducible quality.

Procurement specifications Purity analysis Vendor comparison

High-Value Application Scenarios for 1-(Trimethylsilyl)-3,5-dimethylbenzene


Synthesis of Meta-Linked Silicon-Containing Polyesters and Polyamides for Engineering Thermoplastics

The 3,5-dimethyl isomer is the sole direct precursor to 5-trimethylsilyl-isophthalic acid, which upon hydrolysis yields the meta-oriented diacid building block for silicon-containing polyesters and polyamides [1]. These meta-linked polymers exhibit distinct thermal and mechanical property profiles compared to their para-linked terephthalic acid-based counterparts, making them valuable for applications requiring enhanced flexibility and reduced crystallinity [1]. The documented 91% oxidation yield and well-characterized distillation parameters enable reliable scale-up from laboratory to pilot quantities.

Controlled Protodesilylation in Multi-Step Synthetic Sequences Favoring Meta-Activation

When a synthetic route requires the removal of a trimethylsilyl directing or protecting group under mild acidic conditions, the 3,5-dimethyl isomer offers a predictable rate advantage (~3–5× over unsubstituted phenyltrimethylsilane) attributable to the additive electronic effect of two meta-methyl groups [2]. This kinetic profile is advantageous in sequences where over-exposure to acidic conditions could degrade sensitive functionality elsewhere in the molecule. The absence of ortho-substituent steric effects ensures that the observed rate closely follows electronic predictions, facilitating experimental design.

Quality-Controlled Procurement for Academic and Industrial Organosilicon Research Programs

With multiple suppliers offering 96–98% minimum purity and patent-documented preparation methods achieving 97% GC purity after a single distillation, the 3,5-isomer provides a well-characterized procurement landscape [3]. This reduces the burden of in-house purification and characterization for research groups synthesizing aryl silane libraries, investigating Hiyama cross-coupling substrate scope, or developing new organosilicon materials where regioisomeric purity directly impacts structure–property relationships.

Precursor for 3,5-Dimethylphenyl Anion Equivalents in Organometallic Chemistry

The protodesilylation of 1-(trimethylsilyl)-3,5-dimethylbenzene generates 3,5-dimethylbenzene (m-xylene) under conditions that can be tuned for kinetic selectivity [2]. This reactivity profile is relevant for the controlled generation of 3,5-dimethylphenyl anion equivalents via desilylation–metalation sequences, where the predictable protodesilylation rate of the meta-dimethyl system can be exploited to achieve chemoselectivity in the presence of other silyl arenes.

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